
4-Chloro-N-(4-(2-((2-chloroquinolin-3-yl)methylene)hydrazinecarbonyl)phenyl)benzenesulfonamide
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Overview
Description
4-Chloro-N-(4-(2-((2-chloroquinolin-3-yl)methylene)hydrazinecarbonyl)phenyl)benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a quinoline ring system, which is known for its wide range of biological activities. The compound’s structure includes a chloroquinoline moiety, a hydrazinecarbonyl group, and a benzenesulfonamide group, making it a unique and versatile molecule in the field of medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-N-(4-(2-((2-chloroquinolin-3-yl)methylene)hydrazinecarbonyl)phenyl)benzenesulfonamide typically involves multiple steps. One common method starts with the preparation of 2-chloroquinoline-3-carbaldehyde, which is then reacted with hydrazine to form the corresponding hydrazone. This intermediate is further reacted with 4-chlorobenzenesulfonyl chloride under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Condensation Reactions Involving the Hydrazinecarbonyl Group
The hydrazinecarbonyl (–CONHN=CH–) moiety enables condensation with aldehydes or ketones to form extended hydrazone derivatives. This reaction is critical for modifying biological activity and enhancing target selectivity .
Example Reaction:
4-Chloro-N-(4-(2-((2-chloroquinolin-3-yl)methylene)hydrazinecarbonyl)phenyl)benzenesulfonamide + Aldehyde → New hydrazone derivative
Reaction Conditions | Solvent | Temperature | Catalyst | Yield |
---|---|---|---|---|
Ethanol | Reflux | None | 80–85% | |
Acetonitrile | Room temp | EDCI/HOBt | 76–93% |
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Key Observation : Microwave-assisted synthesis improves yields (up to 93%) compared to traditional reflux methods .
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Applications : Derivatives show enhanced carbonic anhydrase inhibition, particularly against tumor-associated isoforms hCA IX/XII .
Acid/Base-Mediated Sulfonamide Reactivity
The sulfonamide group (–SO₂NH–) undergoes hydrolysis or substitution under acidic/basic conditions, enabling structural diversification .
Example Reaction:
This compound + H₂SO₄ → Sulfonic acid derivative
Condition | Product | Stability |
---|---|---|
Concentrated H₂SO₄ (0°C) | Sulfonic acid intermediate | Low (requires in situ use) |
NaOH (aqueous) | Deprotonated sulfonamide salt | High (crystalline) |
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Structural Impact : Acid treatment disrupts the sulfonamide bond, while base conditions stabilize the anionic form for salt formation .
Chloroquinoline Ring Substitution
The 2-chloroquinoline moiety participates in nucleophilic aromatic substitution (NAS) reactions, enabling functionalization at the C-3 position .
Example Reaction:
This compound + Amine → Amine-substituted quinoline derivative
Nucleophile | Solvent | Temperature | Time | Yield |
---|---|---|---|---|
Piperidine | DMF | 80°C | 12 h | 65% |
Hydrazine hydrate | Ethanol | Reflux | 6 h | 72% |
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Mechanism : Chlorine at C-2 activates the C-3 position for NAS due to electron-withdrawing effects .
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Applications : Substituted derivatives exhibit improved solubility and antimicrobial activity .
Oxidation/Reduction Reactions
The imine bond (C=N) in the hydrazone linker is redox-active, enabling controlled oxidation or reduction for structural modulation .
Reaction Type | Reagent | Product | Biological Impact |
---|---|---|---|
Oxidation | KMnO₄ (acidic) | Carboxylic acid derivative | Reduced hCA inhibition |
Reduction | NaBH₄ | Amine-linked analog | Enhanced hCA II selectivity |
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Key Finding : Reduction stabilizes the hydrazine linkage, improving binding affinity to hCA II by 10-fold .
Thermal Degradation Pathways
Thermogravimetric analysis (TGA) reveals decomposition patterns under elevated temperatures:
Temperature Range (°C) | Mass Loss (%) | Proposed Degradation Step |
---|---|---|
150–200 | 12 | Loss of crystalline water |
250–300 | 45 | Cleavage of sulfonamide bond |
300–400 | 28 | Quinoline ring decomposition |
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Stability Note : The compound retains structural integrity below 150°C, making it suitable for high-temperature syntheses .
Metal Coordination Chemistry
The sulfonamide and hydrazone groups act as polydentate ligands, forming complexes with transition metals :
Metal Ion | Coordination Sites | Complex Structure | Application |
---|---|---|---|
Cu(II) | N,O from hydrazone | Octahedral | Antimicrobial agents |
Fe(III) | S,O from sulfonamide | Tetrahedral | Catalytic oxidation |
Scientific Research Applications
Antimicrobial Activity
Research has demonstrated that derivatives of quinoline, including 4-Chloro-N-(4-(2-((2-chloroquinolin-3-yl)methylene)hydrazinecarbonyl)phenyl)benzenesulfonamide, exhibit promising antimicrobial properties. A study synthesized a series of hydrazone compounds derived from quinoline and evaluated their antibacterial and antifungal activities against various strains. The synthesized compounds showed varying degrees of effectiveness, with some demonstrating significant inhibition against both Gram-positive and Gram-negative bacteria as well as fungal strains .
Case Study: Synthesis and Evaluation
- Synthesis Method : The compound was synthesized through a condensation reaction involving 2-chloroquinoline-3-carbaldehyde and appropriate hydrazines.
- Evaluation : The antimicrobial activity was assessed using standard methods such as the disk diffusion method and minimum inhibitory concentration (MIC) tests.
- Results : Several derivatives displayed effective antimicrobial activity, indicating their potential as therapeutic agents against infections .
Anticancer Properties
The compound's structure suggests potential activity against cancer cell lines. Specifically, derivatives containing the quinoline moiety have been studied for their effects on various cancer types, including colon cancer.
Case Study: VEGFR-2 Inhibition
A study focused on the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical target in cancer therapy due to its role in angiogenesis. The compound was evaluated for its ability to inhibit VEGFR-2 kinase activity, which is essential for tumor growth and metastasis.
- Methodology : The compound was subjected to molecular docking studies to predict binding affinity and interaction with VEGFR-2.
- Findings : The results indicated that certain derivatives could effectively inhibit VEGFR-2, suggesting their potential use in cancer treatment .
Molecular Docking Studies
Molecular docking studies have been pivotal in understanding the interactions between this compound and biological targets. These studies help predict the binding affinities and modes of action of the compound.
Insights from Docking Studies
- Binding Affinity : The docking studies revealed strong binding interactions with target proteins involved in cancer progression and microbial resistance.
- Mechanism of Action : The analysis provided insights into the potential mechanisms through which the compound exerts its biological effects, aiding in further drug design .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications to its chemical structure can enhance its biological activity.
Key Findings
Mechanism of Action
The mechanism of action of 4-Chloro-N-(4-(2-((2-chloroquinolin-3-yl)methylene)hydrazinecarbonyl)phenyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It can also interact with DNA, leading to the disruption of cellular processes. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-N-(4-(2-((2-chloroquinolin-3-yl)methylene)hydrazinecarbonyl)phenyl)benzenesulfonamide: Similar in structure but with different substituents on the quinoline ring.
2-Chloroquinoline-3-carbaldehyde: A precursor in the synthesis of the target compound.
Quinoline N-oxides: Oxidized derivatives of quinoline
Uniqueness
This compound is unique due to its combination of a quinoline ring, a hydrazinecarbonyl group, and a benzenesulfonamide group. This unique structure imparts distinct biological activities and chemical reactivity, making it a valuable compound in various fields of research and industry .
Biological Activity
The compound 4-Chloro-N-(4-(2-((2-chloroquinolin-3-yl)methylene)hydrazinecarbonyl)phenyl)benzenesulfonamide is a synthetic derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer domains. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure
The compound can be structurally represented as follows:
This structure features a chloroquinoline moiety, which is significant in enhancing biological activity due to its ability to interact with various biological systems.
Synthesis
The synthesis of this compound typically involves the reaction of 2-chloroquinoline derivatives with hydrazine and subsequent condensation reactions. These methods have been optimized for yield and purity, often employing environmentally friendly solvents and conditions to enhance sustainability in chemical processes .
Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of compounds related to this compound. For instance:
- Antibacterial Activity : Research indicates that derivatives of quinoline exhibit significant antibacterial effects against various strains of bacteria. In one study, synthesized hydrazone compounds showed varying degrees of effectiveness against Gram-positive and Gram-negative bacteria, with some exhibiting minimum inhibitory concentrations (MICs) in the low micromolar range .
- Antifungal Activity : The compound also demonstrated antifungal properties, particularly against strains like Candida albicans. Testing showed that certain derivatives could inhibit fungal growth effectively, suggesting potential applications in treating fungal infections .
Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro assays:
- Cell Line Studies : In studies involving human cancer cell lines (e.g., HT-29 and COLO-205), compounds related to this structure exhibited cytotoxicity with IC50 values ranging from 3.38 μM to 10.55 μM. These values indicate a promising therapeutic index compared to standard chemotherapeutic agents .
- Mechanism of Action : The anticancer activity may be attributed to the inhibition of key enzymes involved in cancer cell proliferation and survival. For instance, molecular docking studies have suggested that these compounds can effectively bind to targets such as VEGFR-2, which plays a crucial role in tumor angiogenesis .
Case Studies
- Study on Hydrazone Derivatives : A study focused on hydrazone derivatives similar to this compound found that these compounds exhibited selective inhibition against human carbonic anhydrases (hCAs), specifically hCA IX and hCA XII, which are associated with tumor growth and metastasis .
- In Vivo Studies : Preliminary in vivo studies have shown that certain derivatives can reduce tumor size in animal models when administered at therapeutic doses, reinforcing their potential as anticancer agents .
Data Tables
Properties
CAS No. |
477732-72-2 |
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Molecular Formula |
C23H16Cl2N4O3S |
Molecular Weight |
499.4 g/mol |
IUPAC Name |
4-[(4-chlorophenyl)sulfonylamino]-N-[(E)-(2-chloroquinolin-3-yl)methylideneamino]benzamide |
InChI |
InChI=1S/C23H16Cl2N4O3S/c24-18-7-11-20(12-8-18)33(31,32)29-19-9-5-15(6-10-19)23(30)28-26-14-17-13-16-3-1-2-4-21(16)27-22(17)25/h1-14,29H,(H,28,30)/b26-14+ |
InChI Key |
WBAZTGOMUMCBHE-VULFUBBASA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=C(C(=N2)Cl)/C=N/NC(=O)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=C(C=C4)Cl |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=N2)Cl)C=NNC(=O)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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